

Technical Guide: Physicochemical Properties of (R)-2-Benzyl-3-hydroxypropyl Acetate

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Compound of Interest

Compound Name: (R)-2-Benzyl-3-hydroxypropyl
Acetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Benzyl-3-hydroxypropyl Acetate is a chiral intermediate of significant interest in the pharmaceutical industry. Its defined stereochemistry makes it a valuable building block in the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and its role in the synthesis of therapeutic agents. The chirality of this molecule is crucial, as different enantiomers of a drug can have vastly different pharmacological effects.^[1] **(R)-2-Benzyl-3-hydroxypropyl Acetate**, with its specific (R)-configuration, serves as a critical component in directing the stereochemistry of subsequent synthetic steps, ensuring the production of enantiomerically pure final drug products.^[1]

Physicochemical Properties

(R)-2-Benzyl-3-hydroxypropyl Acetate is a colourless oil at room temperature.^[2] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
CAS Number	110270-49-0	[1][2]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[2][3]
Molecular Weight	208.25 g/mol	[1]
Appearance	Colourless Oil	[2]
InChI Key	CBYFARAUSMBSDY- GFCCVEGCSA-N	[1]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation and purity assessment of **(R)-2-Benzyl-3-hydroxypropyl Acetate**.

Technique	Key Signals and Interpretation
¹ H and ¹³ C NMR	Confirms the presence of the benzyl, hydroxypropyl, and acetate moieties. Characteristic signals include the acetate methyl group at approximately 2.05 ppm and the aromatic protons of the benzyl group between 7.2 and 7.4 ppm.[1]
Mass Spectrometry (MS)	High-resolution mass spectrometry (HRMS) is used to verify the molecular ion peak.[1]
Infrared Spectroscopy (IR)	Characteristic peaks are observed around 1735 cm ⁻¹ (C=O stretch of the ester) and 3450 cm ⁻¹ (O-H stretch of the hydroxyl group).[1]

Experimental Protocols

Synthesis

The synthesis of **(R)-2-Benzyl-3-hydroxypropyl Acetate** typically involves the esterification of (R)-2-benzyl-1,3-propanediol. While specific, detailed protocols are proprietary, a general

methodology can be described as follows:

- **Esterification:** (R)-2-benzyl-1,3-propanediol is reacted with acetic anhydride or acetyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) and a solvent (e.g., dichloromethane). The reaction is typically carried out at reduced temperatures to control selectivity and prevent side reactions.
- **Work-up:** The reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
- **Purification:** The crude product is purified using column chromatography on silica gel, eluting with a solvent system such as a mixture of hexane and ethyl acetate to yield the pure **(R)-2-Benzyl-3-hydroxypropyl Acetate**.

Analytical Methods

The enantiomeric purity and identity of **(R)-2-Benzyl-3-hydroxypropyl Acetate** are critical and can be determined using the following methods:

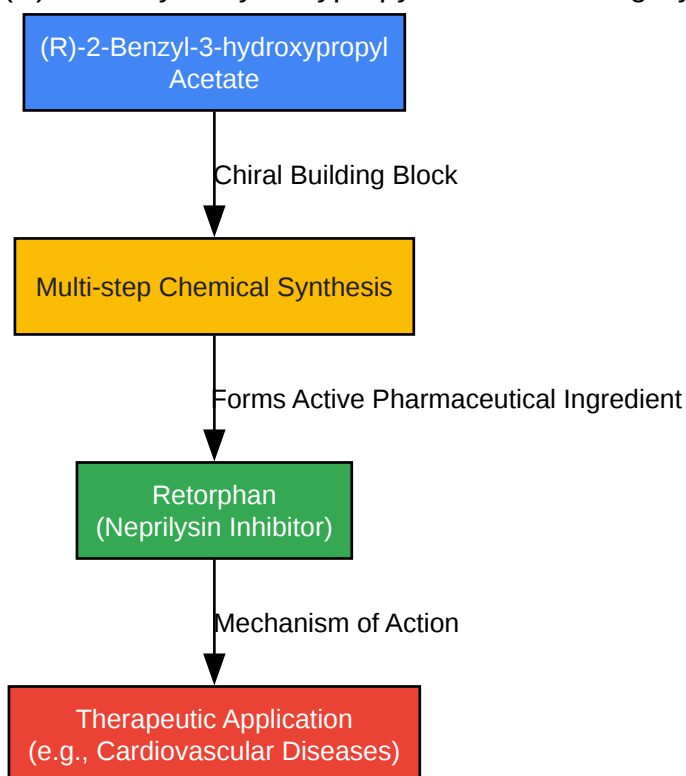
- **Chiral High-Performance Liquid Chromatography (HPLC):** This is a key method to determine the enantiomeric excess. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are effective in separating the (R) and (S) enantiomers.^[1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** As mentioned in the spectral data table, NMR is essential for structural elucidation.
- **Mass Spectrometry (MS):** Used to confirm the molecular weight of the compound.^[1]
- **X-ray Crystallography:** Provides definitive confirmation of the absolute stereochemistry.^[1]

Role in Drug Development

(R)-2-Benzyl-3-hydroxypropyl Acetate is a key intermediate in the synthesis of Retorphan.^[2] Retorphan is a potent and selective inhibitor of neprilysin, an enzyme involved in the degradation of several endogenous peptides.^[2] Neprilysin inhibitors are being developed as

therapeutic agents for various cardiovascular and renal diseases. The diagram below illustrates the logical flow from the chiral intermediate to the final therapeutic application.

Role of (R)-2-Benzyl-3-hydroxypropyl Acetate in Drug Synthesis



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Caption: Synthetic pathway from chiral intermediate to therapeutic use.

The synthesis of Retorphan relies on the specific stereochemistry of **(R)-2-Benzyl-3-hydroxypropyl Acetate** to achieve the desired pharmacological activity of the final drug molecule. This underscores the importance of this chiral building block in modern drug discovery and development.

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